molecular formula C6H7NO2 B132217 (3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one CAS No. 158612-61-4

(3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one

Cat. No. B132217
M. Wt: 125.13 g/mol
InChI Key: GLPIDIXOLWZBSM-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one, also known as A-84543, is a synthetic compound that belongs to the class of azetidinones. It has been studied for its potential use in the treatment of various diseases and disorders due to its unique properties.

Mechanism Of Action

The mechanism of action of (3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one is not fully understood, but it is believed to act as a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that play a role in pain, inflammation, and addiction. By inhibiting FAAH, (3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one increases the levels of endocannabinoids, leading to its analgesic, anti-inflammatory, and anti-addictive effects.

Biochemical And Physiological Effects

(3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce pain and inflammation, as well as reduce drug-seeking behavior in models of addiction. It has also been shown to have anxiolytic and antidepressant effects.

Advantages And Limitations For Lab Experiments

One advantage of (3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one is its selectivity for FAAH, which allows for the study of the endocannabinoid system without affecting other neurotransmitter systems. However, one limitation is its poor solubility in water, which can make it difficult to administer in experiments.

Future Directions

There are several future directions for the study of (3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one. One direction is the development of more potent and selective FAAH inhibitors for the treatment of pain, inflammation, and addiction. Another direction is the study of the effects of (3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, the potential use of (3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one in the treatment of other diseases and disorders, such as epilepsy and multiple sclerosis, could be explored.

Synthesis Methods

The synthesis of (3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one involves the reaction of (S)-2-ethyl-4-methoxypyrrolidine with propargyl bromide in the presence of a base, followed by oxidation with potassium permanganate. The resulting compound is then treated with hydrochloric acid to yield (3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one.

Scientific Research Applications

(3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one has been studied for its potential use in the treatment of various diseases and disorders, including pain, inflammation, and addiction. It has been shown to have analgesic and anti-inflammatory properties, as well as the ability to reduce drug-seeking behavior in animal models of addiction.

properties

CAS RN

158612-61-4

Product Name

(3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

(3S,4S)-4-ethynyl-3-methoxyazetidin-2-one

InChI

InChI=1S/C6H7NO2/c1-3-4-5(9-2)6(8)7-4/h1,4-5H,2H3,(H,7,8)/t4-,5-/m0/s1

InChI Key

GLPIDIXOLWZBSM-WHFBIAKZSA-N

Isomeric SMILES

CO[C@H]1[C@@H](NC1=O)C#C

SMILES

COC1C(NC1=O)C#C

Canonical SMILES

COC1C(NC1=O)C#C

synonyms

2-Azetidinone, 4-ethynyl-3-methoxy-, trans- (9CI)

Origin of Product

United States

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